Cas no 886496-94-2 (3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide)

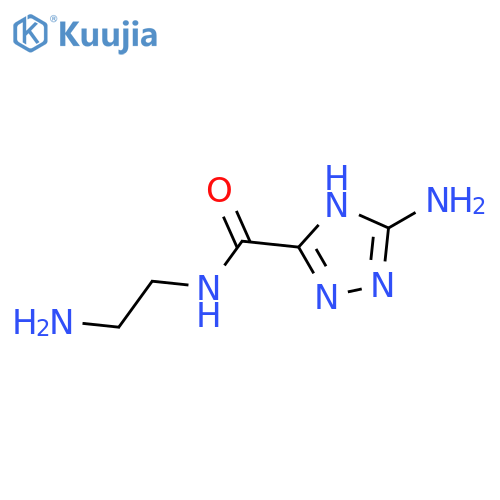

886496-94-2 structure

商品名:3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide

- C5H10N6O

- BBL015834

- EN300-230168

- 5-amino-N-(2-aminoethyl)-2H-1,2,4-triazole-3-carboxamide

- 3-AMINO-N~5~-(2-AMINOETHYL)-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE

- 886496-94-2

- AKOS000312113

- n-(2-Aminoethyl)-5-imino-4,5-dihydro-1h-1,2,4-triazole-3-carboxamide

- 5-amino-2 h-[1,2,4]triazole-3-carboxylic acid (2-amino-ethyl)-amide

- STK263706

- CS-0266544

- 5-amino-2h-[1,2,4]triazole-3-carboxylic acid(2-amino-ethyl)-amide

- 5-Amino-2H-[1,2,4]triazole-3-carboxylic acid (2-amino-ethyl)-amide

- AKOS004115470

-

- MDL: MFCD06739300

- インチ: InChI=1S/C5H10N6O/c6-1-2-8-4(12)3-9-5(7)11-10-3/h1-2,6H2,(H,8,12)(H3,7,9,10,11)

- InChIKey: VXLZBJDLOGLTBH-UHFFFAOYSA-N

- ほほえんだ: C(CNC(=O)C1=NNC(=N)N1)N

計算された属性

- せいみつぶんしりょう: 170.09160896Da

- どういたいしつりょう: 170.09160896Da

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 7

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.7

- トポロジー分子極性表面積: 123Ų

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-230168-0.05g |

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |

886496-94-2 | 95% | 0.05g |

$162.0 | 2024-06-20 | |

| Enamine | EN300-230168-0.25g |

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |

886496-94-2 | 95% | 0.25g |

$343.0 | 2024-06-20 | |

| Enamine | EN300-230168-1.0g |

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |

886496-94-2 | 95% | 1.0g |

$693.0 | 2024-06-20 | |

| Enamine | EN300-230168-5.0g |

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |

886496-94-2 | 95% | 5.0g |

$1520.0 | 2024-06-20 | |

| Ambeed | A847992-1g |

3-Amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |

886496-94-2 | 97% | 1g |

$642.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1337214-250mg |

n-(2-Aminoethyl)-5-imino-4,5-dihydro-1h-1,2,4-triazole-3-carboxamide |

886496-94-2 | 97% | 250mg |

¥9255.00 | 2024-04-26 | |

| Fluorochem | 030130-1g |

5-Amino-2 H -[1,2,4]triazole-3-carboxylic acid (2-amino-ethyl)-amide |

886496-94-2 | 1g |

£363.00 | 2022-03-01 | ||

| Chemenu | CM527722-1g |

3-Amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |

886496-94-2 | 97% | 1g |

$629 | 2022-09-29 | |

| TRC | A636873-5mg |

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |

886496-94-2 | 5mg |

$ 50.00 | 2022-06-07 | ||

| Fluorochem | 030130-250mg |

5-Amino-2 H -[1,2,4]triazole-3-carboxylic acid (2-amino-ethyl)-amide |

886496-94-2 | 250mg |

£182.00 | 2022-03-01 |

3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide 関連文献

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

886496-94-2 (3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:886496-94-2)3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide

清らかである:99%

はかる:1g

価格 ($):578.0